4-Hydroxy-3-{3-[4-(phenylsulfonyl)phenyl]propyl}naphthalene-1,2-dione
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Overview
Description
4-Hydroxy-3-{3-[4-(phenylsulfonyl)phenyl]propyl}naphthalene-1,2-dione is a complex organic compound with the molecular formula C25H20O5S This compound is characterized by its naphthalene core, which is substituted with hydroxy, phenylsulfonyl, and propyl groups
Preparation Methods
The synthesis of 4-Hydroxy-3-{3-[4-(phenylsulfonyl)phenyl]propyl}naphthalene-1,2-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Propyl Group: The propyl group can be added through a Grignard reaction, where a propyl magnesium halide reacts with the naphthalene core.
Phenylsulfonyl Substitution: The phenylsulfonyl group can be introduced through a sulfonation reaction, using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-Hydroxy-3-{3-[4-(phenylsulfonyl)phenyl]propyl}naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
4-Hydroxy-3-{3-[4-(phenylsulfonyl)phenyl]propyl}naphthalene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-{3-[4-(phenylsulfonyl)phenyl]propyl}naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The hydroxy and phenylsulfonyl groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The naphthalene core provides a rigid and planar structure that can intercalate with DNA or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar compounds to 4-Hydroxy-3-{3-[4-(phenylsulfonyl)phenyl]propyl}naphthalene-1,2-dione include:
4-Hydroxy-3-phenyl-naphthalene-1,2-dione: This compound lacks the propyl and phenylsulfonyl groups, making it less versatile in terms of chemical reactivity and applications.
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: This compound has a different substitution pattern on the naphthalene core, leading to different chemical and biological properties.
Properties
CAS No. |
18093-53-3 |
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Molecular Formula |
C25H20O5S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-[3-[4-(benzenesulfonyl)phenyl]propyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C25H20O5S/c26-23-20-10-4-5-11-21(20)24(27)25(28)22(23)12-6-7-17-13-15-19(16-14-17)31(29,30)18-8-2-1-3-9-18/h1-5,8-11,13-16,26H,6-7,12H2 |
InChI Key |
XJUPAWXOYXEMFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)CCCC3=C(C4=CC=CC=C4C(=O)C3=O)O |
Origin of Product |
United States |
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